4-Bromo-3-cyclohexyl-1h-pyrazole

Coordination Chemistry Scorpionate Ligands Crystallography

Medicinal chemistry and coordination chemistry programs often require a single, diversifiable pyrazole core to avoid custom synthesis of each analog. 4-Bromo-3-cyclohexyl-1H-pyrazole (CAS 417700-59-5) solves this by combining a 4-bromo cross-coupling handle with a lipophilic, sterically bulky 3-cyclohexyl group. - **Reactive handle**: Bromine at 4-position enables Suzuki, Sonogashira, and Buchwald-Hartwig couplings. - **Ligand precursor**: Direct access to [TpCy,4Br]⁻ scorpionate ligands with altered coordination geometry. - **SAR efficiency**: Diversify with boronic acids; eliminate per-analog synthesis costs.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
CAS No. 417700-59-5
Cat. No. B1526789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-cyclohexyl-1h-pyrazole
CAS417700-59-5
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=NN2)Br
InChIInChI=1S/C9H13BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)
InChIKeyJWEHPPBHYMETMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-cyclohexyl-1H-pyrazole: Heterocyclic Scaffold for Ligand Design and Cross-Coupling


4-Bromo-3-cyclohexyl-1H-pyrazole (CAS 417700-59-5) is a 4‑brominated, 3‑cyclohexyl‑substituted pyrazole that serves as a versatile intermediate in coordination chemistry, medicinal chemistry, and cross‑coupling reactions [1]. The cyclohexyl group enhances lipophilicity and steric bulk, while the bromine atom at the 4‑position provides a reactive handle for further functionalization via transition‑metal‑catalyzed transformations .

4-Bromo-3-cyclohexyl-1H-pyrazole: Unmatched by Generic Pyrazole Analogs


The combination of a 4‑bromo substituent and a 3‑cyclohexyl group imparts distinct electronic, steric, and tautomeric properties that are not replicated by simpler pyrazoles. Unsubstituted pyrazoles lack the necessary handle for palladium‑catalyzed cross‑coupling or the ability to modulate metal‑coordination geometry, while non‑cyclohexyl analogs (e.g., 3‑methyl or 3‑phenyl) fail to provide the same degree of lipophilicity and steric protection required for specific ligand architectures [1].

Evidence for 4-Bromo-3-cyclohexyl-1H-pyrazole Over Closest Analogs


Bromination Yields Unique Scorpionate Ligand Geometries

In a direct head‑to‑head comparison, the ligand hydrotris(3‑cyclohexyl‑4‑bromopyrazol‑1‑yl)borate ([TpCy,4Br]⁻) was synthesized from 4‑bromo‑3‑cyclohexyl‑1H‑pyrazole, while the non‑brominated analog [TpCy]⁻ was prepared from 3‑cyclohexylpyrazole. X‑ray crystallography of the corresponding Co(II) chloride complexes revealed that the brominated ligand [TpCy,4Br]⁻ imposes a different coordination environment compared to [TpCy]⁻, as evidenced by distinct Co–N bond lengths and N–Co–N angles [1].

Coordination Chemistry Scorpionate Ligands Crystallography

Tautomeric Preference Distinct from Other 4-Bromopyrazoles

A systematic study of 4‑bromo‑1H‑pyrazoles demonstrated that when a bromine atom occupies position 3(5), the 3‑bromo tautomer is the predominant form in both solid state and solution [1]. This class‑level finding implies that 4‑bromo‑3‑cyclohexyl‑1H‑pyrazole will similarly favor the 3‑bromo tautomer, a behavior distinct from 4‑bromopyrazoles lacking a 3‑substituent, which exhibit different tautomeric equilibria [1].

Tautomerism NMR Spectroscopy DFT Calculations

Site-Selective Cross-Coupling via the 4-Bromo Group

The 4‑bromo substituent in 4‑bromo‑3‑cyclohexyl‑1H‑pyrazole serves as an orthogonal reactive site for palladium‑catalyzed Suzuki–Miyaura cross‑coupling, enabling introduction of aryl, heteroaryl, or vinyl groups at the pyrazole 4‑position. In contrast, 3‑cyclohexylpyrazole lacks this halogen handle, limiting its utility as a coupling partner .

Suzuki Coupling Palladium Catalysis Late‑Stage Functionalization

Key Applications of 4-Bromo-3-cyclohexyl-1H-pyrazole


Sterically Demanding Scorpionate Ligands for Catalysis

The compound serves as the direct precursor to [TpCy,4Br]⁻ ligands. Researchers requiring scorpionate ligands with enhanced steric protection and altered electronic properties should prioritize 4‑bromo‑3‑cyclohexyl‑1H‑pyrazole over 3‑cyclohexylpyrazole, as the bromine atom enables the construction of ligands that yield metal complexes with distinct coordination geometries and catalytic activities [1].

Library Synthesis of 4-Substituted Pyrazoles via Suzuki Coupling

For medicinal chemistry programs exploring structure–activity relationships (SAR) around the pyrazole 4‑position, this compound provides a single, stable intermediate that can be diversified with a broad range of boronic acids. This strategy avoids the need to synthesize each analog from scratch, reducing synthetic steps and procurement costs compared to non‑halogenated or less reactive pyrazole cores [1].

Tautomerism-Dependent Properties in Bromopyrazole Systems

Because 4‑bromo‑3‑cyclohexyl‑1H‑pyrazole belongs to the class of 3(5)‑bromo‑4‑substituted pyrazoles that preferentially adopt the 3‑bromo tautomer, it serves as a valuable model compound for studying the impact of tautomeric state on hydrogen bonding, solubility, and metal‑binding affinity [1].

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